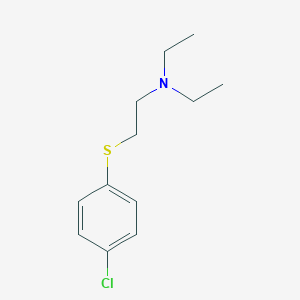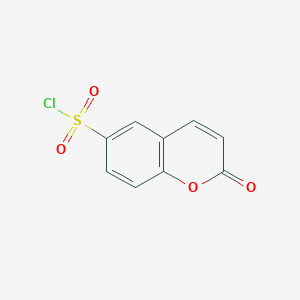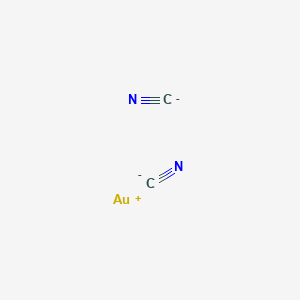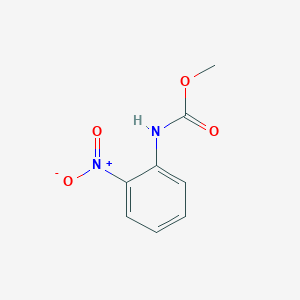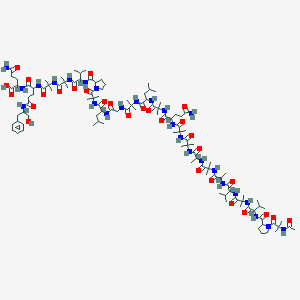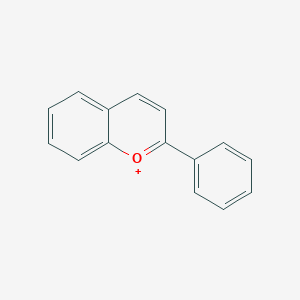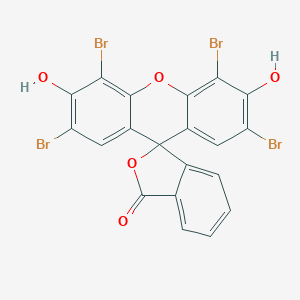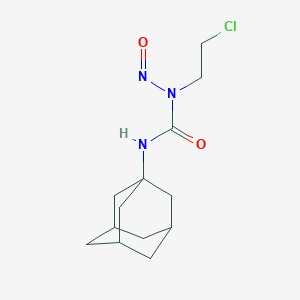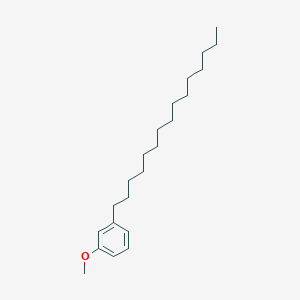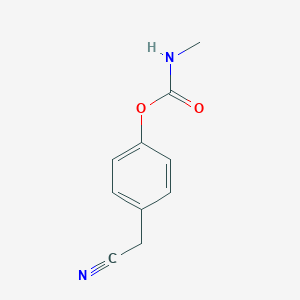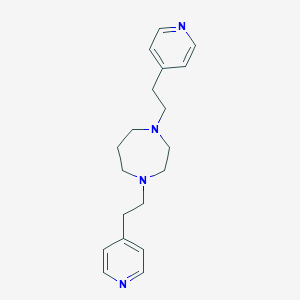![molecular formula C19H21ClN4O2S B080349 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile CAS No. 12223-30-2](/img/structure/B80349.png)
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. However, recent research has shown that this compound has unique properties that make it a promising candidate for developing new drugs.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile is not fully understood. However, it is believed that this compound interacts with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile has several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile in lab experiments is its unique structure, which allows researchers to study its interactions with specific enzymes and receptors in the body. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile. One possible direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another possible direction is to study its interactions with specific enzymes and receptors in more detail, which could lead to the development of more effective drugs. Finally, researchers could investigate the potential use of this compound in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile involves several steps. The starting material is 4-(methylsulfonyl)aniline, which is reacted with ethyl 2-chloroacetoacetate to form the intermediate product. The intermediate is then reacted with 2-chloro-3-methyl-4-nitroaniline to form the azo compound. Finally, the azo compound is reduced to the target compound using sodium borohydride.
Aplicaciones Científicas De Investigación
The unique structure of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile makes it a promising candidate for developing new drugs. Several research studies have investigated the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
12223-30-2 |
|---|---|
Nombre del producto |
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile |
Fórmula molecular |
C19H21ClN4O2S |
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
3-[2-chloro-N-ethyl-3-methyl-4-[(4-methylsulfonylphenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C19H21ClN4O2S/c1-4-24(13-5-12-21)18-11-10-17(14(2)19(18)20)23-22-15-6-8-16(9-7-15)27(3,25)26/h6-11H,4-5,13H2,1-3H3 |
Clave InChI |
AEKPJOFWOXYCQJ-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=C(C(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C)C)Cl |
SMILES canónico |
CCN(CCC#N)C1=C(C(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C)C)Cl |
Otros números CAS |
12223-30-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



